molecular formula C25H22BrNO5 B214536 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214536
M. Wt: 496.3 g/mol
InChI Key: XECVJQALBJGKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have biochemical and physiological effects. This compound has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer agent. Additionally, this compound has been studied for its anti-inflammatory activity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Additionally, further research could be done to explore its potential as an anti-inflammatory agent. Another direction for future research is to study the potential side effects of this compound and to develop methods to mitigate these effects. Finally, research could be done to explore the potential of this compound in other areas of medicine, such as neurology or cardiology.
In conclusion, 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound in medicine.

Synthesis Methods

The synthesis of 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been reported in the literature using various methods. One of the methods involves the reaction of 5-bromo-3-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-1,3-dihydro-2H-indol-2-one with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide. The reaction yields 1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.

properties

Product Name

1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22BrNO5

Molecular Weight

496.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22BrNO5/c1-31-22-11-8-17(12-23(22)32-2)21(28)14-25(30)19-13-18(26)9-10-20(19)27(24(25)29)15-16-6-4-3-5-7-16/h3-13,30H,14-15H2,1-2H3

InChI Key

XECVJQALBJGKFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O)OC

Origin of Product

United States

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